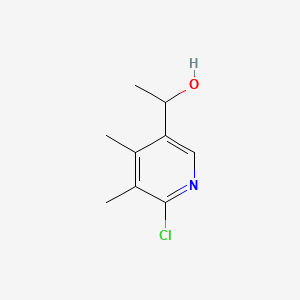
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol typically involves the chlorination of 4,5-dimethylpyridine followed by the introduction of an ethan-1-ol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while substitution can produce various substituted pyridine derivatives.
科学研究应用
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The ethan-1-ol group can also participate in hydrogen bonding, further affecting the compound’s interactions.
相似化合物的比较
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol: Similar structure but with fewer methyl groups.
1-(6-Chloro-4,5-dimethylpyridin-3-yl)propan-1-ol: Similar structure but with a longer alkyl chain.
Uniqueness: 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
1-(6-chloro-4,5-dimethylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-5-6(2)9(10)11-4-8(5)7(3)12/h4,7,12H,1-3H3 |
InChI 键 |
HXCOGZXOSGRJRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1C(C)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


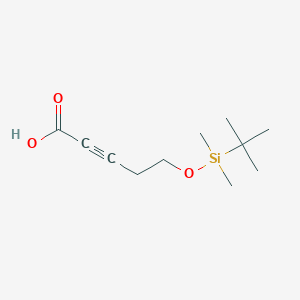
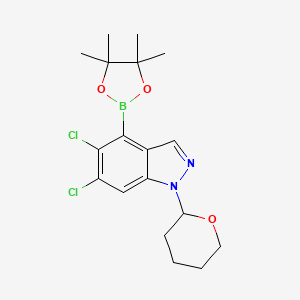
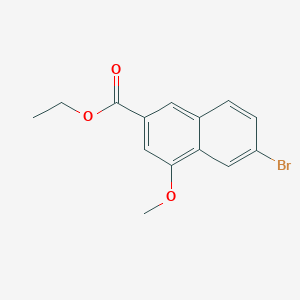
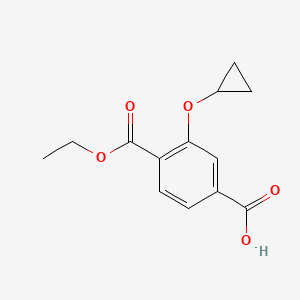
![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
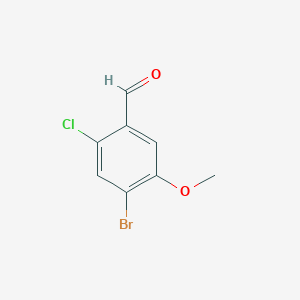
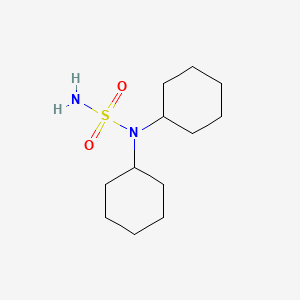
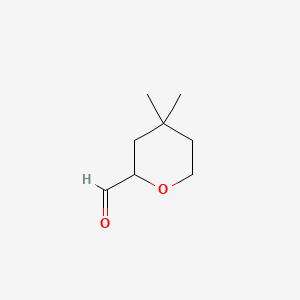
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
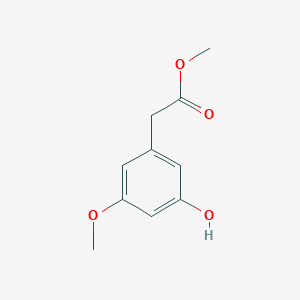
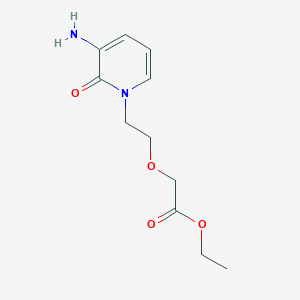
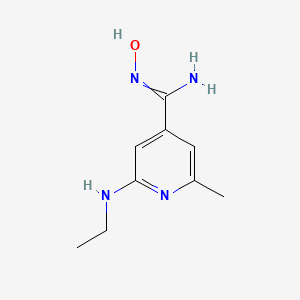
acetic acid](/img/structure/B13935082.png)
![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)
